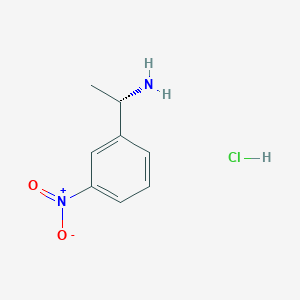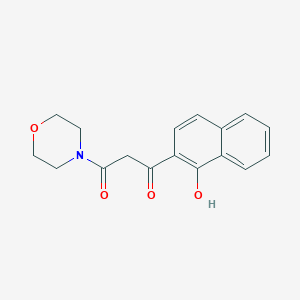
3-(Aminosulfonyl)benzenesulfonyl chloride
Overview
Description
3-(Aminosulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO4S2. It is a derivative of benzenesulfonyl chloride, characterized by the presence of both an aminosulfonyl group and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonyl chloride, are known to react with compounds containing reactive n-h and o-h bonds .
Mode of Action
3-(Aminosulfonyl)benzenesulfonyl chloride likely interacts with its targets through a process similar to that of benzenesulfonyl chloride. Benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds, forming sulfonamides and sulfonate esters respectively . The exact mode of action for this compound may vary depending on the specific target and environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(Aminosulfonyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonate esters . It interacts with various enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amines and alcohols, leading to the formation of stable sulfonamide or sulfonate ester linkages . These interactions are crucial for the compound’s role in biochemical research and its applications in drug development.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding with its sulfonyl chloride group . This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of various cellular processes . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biology.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may decrease as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects on cellular function and metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity may occur . These dosage effects are essential for determining the compound’s therapeutic potential and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may have different biochemical properties and effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Understanding these transport and distribution mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminosulfonyl)benzenesulfonyl chloride typically involves the chlorosulfonation of acetanilide, followed by the reaction of p-(N-acetylamino)benzenesulfonyl chloride with ammonia or another amine to yield a sulfonamide. The amide is then hydrolyzed to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of phosphorus pentachloride or phosphorus oxychloride on benzenesulfonic acid or its salts. Another method includes the reaction of chlorosulfonic acid with benzene or sodium benzenesulfonate .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminosulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Electrophilic Aromatic Substitution: The amino group is strongly activating and ortho- and para-directing, making the compound highly reactive in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Brominated or Nitrated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(Aminosulfonyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonyl chloride: An organic analog of chlorosulfonic acid, used in similar applications but lacks the aminosulfonyl group.
Chlorosulfonic acid: A strong acid used in the synthesis of sulfonyl chlorides.
Sulfanilamide: A sulfa drug with a similar structure but different functional groups.
Uniqueness: 3-(Aminosulfonyl)benzenesulfonyl chloride is unique due to the presence of both an aminosulfonyl group and a sulfonyl chloride group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-sulfamoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSQDFHPBVRXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514955 | |
| Record name | 3-Sulfamoylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-47-3 | |
| Record name | 3-Sulfamoylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sulfamoylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


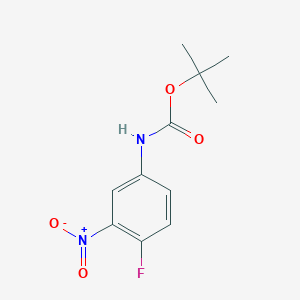
![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)
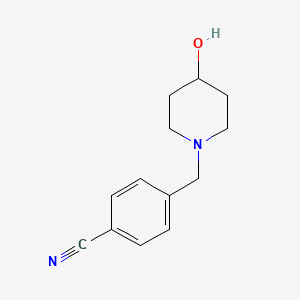

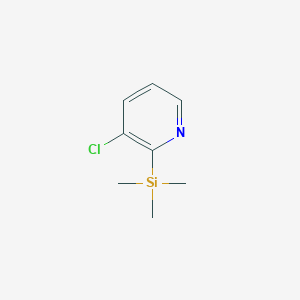


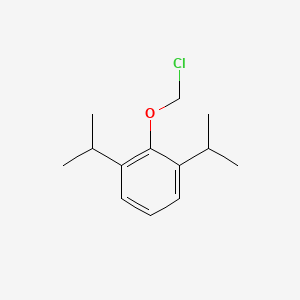
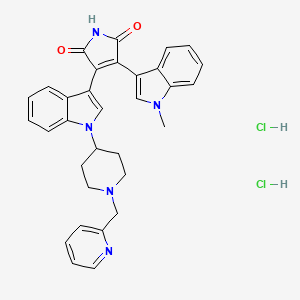
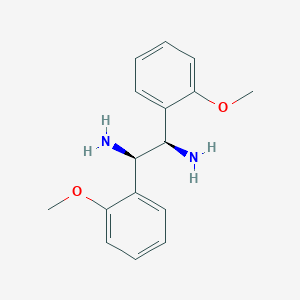
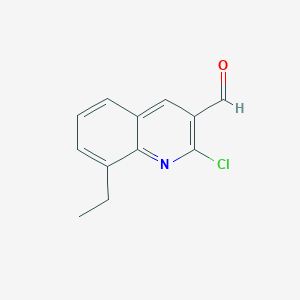
![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)
